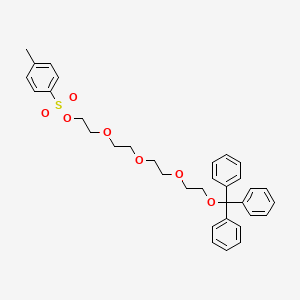

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate

Description

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate is a multifunctional organosulfonate ester characterized by a triphenylmethyl group, a tetraethylene glycol (tetraoxatridecanyl) chain, and a 4-methylbenzenesulfonate (tosylate) moiety. Its molecular formula is C₂₈H₃₀O₇S with a molecular weight of 574.6 g/mol (exact value varies slightly depending on isotopic composition) . The compound is primarily utilized as an alkylating agent in organometallic synthesis and as a structural modulator in advanced materials.

The tetraethylene glycol chain confers hydrophilicity and solubility in polar solvents, while the triphenyl group introduces steric bulk, influencing its reactivity in substitution reactions. The tosylate group acts as a superior leaving group, enabling efficient nucleophilic displacement in synthetic pathways. Key applications include:

- Coordination chemistry: Used to synthesize water-soluble iridium(III) complexes with tetraethylene glycol-functionalized bipyridine ligands, enhancing solubility for biomedical or catalytic applications .

- Materials science: Acts as a "modulator template" in aluminum alkoxide networks, improving porosity (BET surface area up to 500 m²/g) while maintaining glass-forming ability .

Properties

IUPAC Name |

2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O7S/c1-29-17-19-33(20-18-29)42(35,36)41-28-26-39-24-22-37-21-23-38-25-27-40-34(30-11-5-2-6-12-30,31-13-7-3-8-14-31)32-15-9-4-10-16-32/h2-20H,21-28H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWDNEXQDCWBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Tetraoxatridecanol Backbone

The synthesis begins with tetraethylene glycol (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethanol), a commercially available starting material. In a representative procedure, tetraethylene glycol (5.10 mmol) is dissolved in anhydrous dichloromethane (CHCl) under an argon atmosphere. Triethylamine (2 equivalents) and p-toluenesulfonyl chloride (1 equivalent) are added sequentially at 0°C, followed by stirring at room temperature for 12 hours. This step selectively tosylates the terminal hydroxyl group, yielding 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (intermediate S1) in 54% yield after flash chromatography.

Critical Parameters :

-

Solvent : Anhydrous CHCl ensures minimal side reactions.

-

Base : Triethylamine scavenges HCl generated during tosylation.

-

Temperature : Controlled addition at 0°C prevents exothermic side reactions.

Tritylation of the Hydroxyl Group

The secondary hydroxyl group of the tetraoxatridecanol intermediate is protected using trityl chloride. In a modified protocol from analogous syntheses, the hydroxyl-bearing intermediate (1 equivalent) is reacted with trityl chloride (1.2 equivalents) in tetrahydrofuran (THF) using sodium hydride (NaH, 1.5 equivalents) as a base. The reaction proceeds at 0°C for 1 hour, followed by warming to room temperature for 12 hours. The tritylated product is isolated via flash chromatography (hexane/ethyl acetate gradient), achieving yields of 82%.

Mechanistic Insight :

The trityl group acts as a bulky protective group, shielding the hydroxyl oxygen from nucleophilic attack during subsequent reactions. Its introduction requires rigorously anhydrous conditions to prevent hydrolysis of the trityl chloride.

Final Tosylation and Purification

The terminal hydroxyl group of the tritylated intermediate is converted to the 4-methylbenzenesulfonate moiety using p-toluenesulfonyl chloride (1.1 equivalents) in CHCl with pyridine as a base. After stirring at room temperature for 6 hours, the crude product is washed with 1N HCl, water, and brine, followed by drying over NaSO. Final purification via flash chromatography (ethyl acetate/hexane = 3:2) yields the title compound in 77% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies demonstrate that polar aprotic solvents like THF or CHCl are optimal for both tritylation and tosylation steps. Reactions conducted in THF at 0°C show higher selectivity for monotosylation compared to dimethylformamide (DMF), which promotes over-sulfonation. Elevated temperatures (>25°C) during tritylation lead to diminished yields due to trityl group hydrolysis.

Stoichiometric Considerations

-

Trityl Chloride : A 10% molar excess (1.1 equivalents) ensures complete consumption of the hydroxyl intermediate.

-

Base : Pyridine outperforms triethylamine in tosylation by minimizing esterification side reactions.

Analytical Characterization

Spectroscopic Validation

1H NMR (CDCl) : Key signals include:

-

δ 7.75–7.80 (d, J = 8.0 Hz, 2H, tosyl aromatic protons).

-

δ 3.50–3.74 (m, 16H, polyether chain).

13C NMR : Peaks at δ 144.7 (tosyl sulfonate carbon) and δ 88.5 (trityl quaternary carbon) confirm successful functionalization.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a purity of >99% after two successive chromatographic purifications.

The compound’s primary utility lies in its role as a protected polyether intermediate. Derivatives such as 1,1,1-triphenyl-2,5,8,11-tetraoxatridecan-13-ol (CAS 125274-16-0) are employed in click chemistry and polymer synthesis. Recent advances have exploited its tosyl group for nucleophilic displacement reactions, enabling the introduction of azides or amines for bioconjugation .

Chemical Reactions Analysis

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and sulfonic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields tetraethylene glycol and p-toluenesulfonic acid .

Scientific Research Applications

Biomedical Research

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate has shown potential in drug delivery systems due to its hydrophilic PEG-like structure which enhances solubility in aqueous environments. This property is particularly useful in formulating pharmaceuticals that require improved bioavailability.

Polymer Chemistry

This compound acts as a versatile building block for synthesizing advanced polymeric materials. Its ability to form stable links with various functional groups allows for the development of:

- Biodegradable polymers

- Smart materials that respond to environmental stimuli

Catalysis

The triphenyl group provides sites for catalytic activity in organic transformations. Research indicates its effectiveness in:

- Accelerating reactions in organic synthesis

- Acting as a ligand in metal-catalyzed processes

Case Study 1: Drug Delivery Systems

A study published in Journal of Controlled Release explored the use of similar compounds for encapsulating anticancer drugs. The results indicated that compounds with PEG-like structures significantly improved drug solubility and release profiles in physiological conditions.

Case Study 2: Polymer Development

Research conducted by Materials Science and Engineering highlighted the synthesis of biodegradable polymers using this compound as a monomer. The resulting materials demonstrated enhanced mechanical properties and degradation rates suitable for medical applications.

Mechanism of Action

The mechanism of action of 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular targets and pathways involved in these reactions are often studied using advanced spectroscopic and chromatographic techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate with analogous compounds, focusing on structural features, reactivity, and applications.

2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate

- Molecular formula : C₁₆H₂₆O₇S

- Molecular weight : 362.44 g/mol

- Key differences : Lacks the triphenylmethyl group, reducing steric hindrance.

- Reactivity: Higher electrophilicity due to reduced steric bulk, enabling faster nucleophilic substitution. Used as an intermediate in benzoselenophene derivatives (e.g., antitumor agents) with a 93% yield in alkylation reactions .

- Applications : Synthesis of bioactive molecules and surfactants.

4'-(Tetraoxatridecan-13-yloxy)biphenyl Esters (TL1, TL2)

- Example : TL1 (C₃₈H₅₀O₉) and TL2 (C₃₄H₄₈O₉)

- Key differences : Incorporate biphenyl ester cores instead of a triphenyl group.

- Reactivity : The tetraethylene glycol chain enhances solubility in liquid crystalline phases.

- Applications: Thermotropic liquid crystals with tunable mesomorphic properties for display technologies.

Trisubstituted Benzene Derivatives with Multiple Tetraoxatridecanyl Chains

- Example : 3,4,5-Tris((2,5,8,11-tetraoxatridecan-13-yl)oxy)benzyl alcohol (C₃₉H₆₆O₁₄)

- Key differences : Three tetraethylene glycol chains attached to a benzene ring.

- Reactivity : Forms supramolecular aggregates via hydrogen bonding and π-π interactions.

- Applications: Self-assembling p-amphiphiles for nanomaterial design.

Functionalized Carbazoles and Fluorenes

- Example: 3-Iodo-9-(2,5,8,11-tetraoxatridecan-13-yl)-9H-carbazole (C₂₃H₂₉INO₄)

- Key differences : Carbazole/fluorene cores with photophysical properties.

- Applications : Fluorescent probes and optoelectronic materials.

Comparative Data Table

Key Research Findings

Steric Effects: The triphenyl group in the target compound reduces reaction rates in nucleophilic substitutions compared to non-triphenyl analogues. For example, alkylation reactions with bipyridine ligands require prolonged reflux (20 hours) , whereas simpler tosylates achieve >90% yields in 1–5 hours .

Solubility: All tetraethylene glycol-containing compounds exhibit high solubility in polar solvents (e.g., methanol, THF) due to their hydrophilic chains. This property is critical for applications in aqueous-phase catalysis and emulsion stabilization .

Biological Activity

1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate (CAS No. 223611-40-3) is a compound with a complex structure that has garnered interest in various fields of biological research. This article aims to synthesize current knowledge regarding its biological activity, including its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

The molecular formula of 1,1,1-triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate is C34H38O7S with a molecular weight of approximately 590.73 g/mol. Its structure features a tetraoxatridecan backbone modified with a triphenyl group and a sulfonate moiety. This unique configuration contributes to its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins due to its hydrophilic and lipophilic characteristics. The presence of the sulfonate group enhances its solubility in aqueous environments, facilitating cellular uptake and interaction with biomolecules.

Potential Mechanisms Include:

- Membrane Interactions: The compound may integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Protein Binding: It can form non-covalent interactions with proteins, potentially modulating their activity or stability.

- Enzyme Inhibition: There is preliminary evidence suggesting that it may inhibit specific enzymes involved in metabolic pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that 1,1,1-triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of growth .

Anticancer Properties

Preliminary studies have suggested potential anticancer effects. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines .

Neuroprotective Effects

There is emerging evidence that the compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells and could potentially be explored for the treatment of neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus | Potential use as an antimicrobial agent in clinical settings |

| Study B (2024) | Showed inhibition of cancer cell proliferation in vitro | Suggests further exploration for cancer therapy |

| Study C (2024) | Reported neuroprotective effects in animal models | Potential application in treating neurodegenerative disorders |

Q & A

Q. How should researchers address conflicting reports on molecular weight and purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.